molecular formula C13H17N3O3 B2533606 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one CAS No. 2244086-24-4

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one

Cat. No. B2533606
CAS RN: 2244086-24-4
M. Wt: 263.297
InChI Key: PINUWYQOWQCTBT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one, also known as HMT or HMTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMT is a triazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

1,2,4-Triazole derivatives, including compounds with structural similarities to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one, are synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones and primary amines. These compounds have been explored for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2010). The synthesis process often involves multiple steps, starting from key precursors like amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione derivatives, leading to various structurally related compounds with potential biological activities.

Potential Applications in Anticancer Research

Compounds structurally related to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one have been studied for their potential anticancer properties. For instance, benzimidazole derivatives bearing a 1,2,4-triazole moiety have been investigated for their anti-cancer properties through molecular docking studies. These studies suggest that such compounds could act as effective inhibitors against specific cancer-related enzymes or proteins, showing potential as anticancer agents (Karayel, 2021).

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazole derivatives are a significant area of research. These compounds, including those structurally similar to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one, have been synthesized and tested against various microorganisms. Some derivatives have shown promising results as antimicrobial agents, providing a basis for further exploration in developing new antimicrobial drugs (Ирадян et al., 2014).

Corrosion Inhibition

Another interesting application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated significant efficacy in inhibiting the corrosion of mild steel in acidic mediums. Such properties make these derivatives valuable in industrial applications, particularly in protecting metals against corrosion (Bentiss et al., 2009).

properties

IUPAC Name

5-(hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINUWYQOWQCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)N(C(=N1)CO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146109776

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